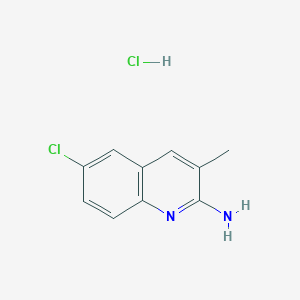

2-Amino-6-chloro-3-methylquinoline hydrochloride

Description

Properties

CAS No. |

1170455-19-2 |

|---|---|

Molecular Formula |

C10H10Cl2N2 |

Molecular Weight |

229.10 g/mol |

IUPAC Name |

6-chloro-3-methylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C10H9ClN2.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H |

InChI Key |

JWZZLJGAHIWEIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)N=C1N.Cl |

Origin of Product |

United States |

Preparation Methods

Method 1: Cyclization of 2-Chloroquinoline Derivatives

This method typically involves the cyclization of suitable precursors:

- Reagents : 2-chloroquinoline derivatives, aniline derivatives

- Conditions : Heating in solvents like ethanol or acetic acid

- Mix 2-chloroquinoline with an appropriate aniline derivative.

- Heat the mixture under reflux conditions.

- Isolate the product through crystallization.

Yield and Purity : Yields can vary based on the specific conditions, but typical yields are around 65% with purities exceeding 85%.

Method 2: One-Pot Reaction Using Diazotization

This method utilizes a one-pot reaction involving diazotization:

- Reagents : 3-chloro-5-methyl-4-nitroaniline, sulfuric acid, sodium nitrite

- Conditions : The reaction is conducted at low temperatures (0 to 5 °C) for diazotization, followed by reduction at higher temperatures (85 to 95 °C).

- Dissolve 3-chloro-5-methyl-4-nitroaniline in water.

- Add sulfuric acid and sodium nitrite to perform diazotization.

- Reduce the resulting intermediate using hypophosphorous acid and iron powder.

Yield and Purity : This method boasts a high yield of over 80% due to its efficient one-pot nature.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a modern technique for enhancing reaction efficiency:

- Reagents : Various substituted anilines and chlorinated quinolines

- Conditions : Microwave irradiation under controlled temperatures

- Combine reactants in a microwave-compatible vessel.

- Apply microwave energy to facilitate rapid reaction.

- Purify the product through recrystallization.

Yield and Purity : This method can achieve yields of up to 90%, significantly improving reaction times compared to traditional heating methods.

Comparative Analysis of Preparation Methods

The following table summarizes the key features of each preparation method for this compound:

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | 2-chloroquinoline, aniline | Reflux in ethanol/acetic acid | ~65 | >85 |

| One-Pot Diazotization | 3-chloro-5-methyl-4-nitroaniline, sulfuric acid | Low temp for diazotization; high temp for reduction | >80 | High |

| Microwave-Assisted Synthesis | Substituted anilines, chlorinated quinolines | Microwave irradiation | Up to 90 | High |

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-methylquinoline hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Various amine derivatives.

Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Biological Activities

The quinoline ring system, including derivatives like 2-amino-6-chloro-3-methylquinoline hydrochloride, exhibits a variety of biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing the quinoline structure demonstrate potent antimicrobial properties. For instance, secondary and tertiary amines derived from 2-chloro-6-methylquinoline were synthesized and screened for antifungal activity against various strains such as Aspergillus niger and Escherichia coli. The results indicated significant antimicrobial efficacy, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .

- Antiplasmodial Activity : The compound has been evaluated for its antimalarial properties. Research indicates that modifications at the C6 position enhance antiplasmodial activity. For example, chlorinated arylvinylquinolines showed superior potency compared to their fluorinated counterparts, with specific compounds exhibiting low nanomolar EC50 values against malaria strains .

- Antitubercular Properties : The compound's potential as an antitubercular agent has been explored through structure-activity relationship studies. Certain derivatives have shown promising results in inhibiting Mycobacterium tuberculosis, suggesting that modifications to the quinoline structure can lead to improved efficacy .

Synthesis and Structure-Activity Relationships

The synthesis of this compound often involves nucleophilic substitution reactions and various synthetic pathways that yield derivatives with enhanced biological activities. The following table summarizes key findings related to structure-activity relationships:

| Compound | Modification | Activity | EC50 (nM) |

|---|---|---|---|

| Compound 1 | C6 Fluorine Substitution | Antimalarial | 21.0 ± 2.1 |

| Compound 2 | C6 Chlorine Substitution | Antimalarial | 37.0 ± 4.3 |

| Compound 3 | Methoxy Group | Antimicrobial | 88.7 ± 2.3 |

| Compound 4 | No Modification | Control | >1000 |

This table illustrates how specific substitutions can significantly impact the biological activity of quinoline derivatives, guiding future research directions.

Case Study 1: Antimicrobial Screening

A study synthesized several derivatives of 2-chloro-6-methylquinoline and evaluated their antimicrobial properties using agar diffusion techniques. The results demonstrated that certain compounds exhibited notable activity against both fungal and bacterial strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Antimalarial Efficacy

In a comparative study of various quinoline derivatives, researchers found that chlorostyrylquinolines with chlorine substitutions showed enhanced antiplasmodial activity compared to other modifications. This study emphasized the importance of chemical structure in determining pharmacological effectiveness against malaria .

Case Study 3: Tuberculosis Treatment

Research focused on the antitubercular effects of modified quinolines showed that specific analogs could inhibit Mycobacterium tuberculosis effectively in vitro. These findings support further investigation into these compounds as potential therapeutic agents for tuberculosis .

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents at positions 2, 3, 6, or the quinoline ring system. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing vs.

- Halogen Effects: Replacing chlorine with fluorine (2-Amino-6-fluoro-3-methylquinoline) reduces steric hindrance and increases electronegativity, which may alter pharmacokinetic properties such as metabolic stability .

- Aromatic vs. Aliphatic Substituents: The phenyl group in 2-Amino-6-methyl-3-phenylquinoline hydrochloride introduces π-π stacking capabilities, useful in materials science but may reduce solubility .

Physicochemical Properties

Solubility and Stability

- Target Compound: Limited solubility in polar solvents due to aromaticity and hydrochloride salt form; stable under inert conditions .

- 2-Amino-6-fluoro-3-methylquinoline: Higher solubility in organic solvents (e.g., DMSO) compared to chloro analogues due to reduced molecular weight .

- 6-Aminoquinoline hydrochloride: Water-soluble due to the absence of bulky substituents, enabling use in aqueous-phase reactions .

Biological Activity

2-Amino-6-chloro-3-methylquinoline hydrochloride (CAS No. 1170455-19-2) is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 220.1 g/mol. Its structure includes a quinoline ring system that is substituted at specific positions, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.1 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1170455-19-2 |

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been reported to possess potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Properties

Quinoline derivatives, including this compound, have been investigated for their anticancer potential. In vitro studies indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

A comparative analysis of various quinoline derivatives revealed that those with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells. The IC50 values for this compound were found to be within the range of 10–30 µM against several cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- DNA Interaction : Quinoline derivatives are known to intercalate into DNA, potentially disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinolines can induce oxidative stress in cancer cells, leading to cell death through apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that this compound exhibited an inhibition zone of 22 mm against Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .

Study on Anticancer Activity

In another study focused on anticancer properties, researchers treated MCF-7 cells with varying concentrations of this compound. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 15 µM. Further investigations revealed that the compound induced apoptosis through caspase activation and increased ROS levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.